molecular formula C18H18N4O2 B5401395 N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea

Cat. No.: B5401395
M. Wt: 322.4 g/mol
InChI Key: UJUBQCKAPBUWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea, also known as compound A, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The exact mechanism of action of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea A is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, leading to changes in cellular processes. Studies have shown that this compound A can bind to specific receptors and transporters, altering their function and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound A can have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to have anti-inflammatory effects and can modulate the immune response. Furthermore, this compound A has been found to have a neuroprotective effect, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea A in lab experiments is its high purity and stability, making it a reliable and consistent reagent. Additionally, the synthesis method for this compound A is well-established, making it easy to produce in large quantities. However, one limitation of using this compound A in lab experiments is its potential toxicity, which must be carefully monitored and controlled.

Future Directions

For the study of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea A include its potential use as a therapeutic agent and the development of new N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylureas based on its structure.

Synthesis Methods

Compound A can be synthesized through a multi-step process involving the reaction of various chemicals such as 4-methylbenzyl chloride, potassium hydroxide, and N-phenylurea. The final product is obtained through a purification process using chromatography. This synthesis method has been extensively studied and optimized, making it a reliable and efficient way to produce N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea A in the laboratory.

Scientific Research Applications

Compound A has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging and detecting biological molecules. It has also been investigated as a potential inhibitor of specific enzymes and proteins involved in various cellular processes. Furthermore, N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea A has been explored as a potential therapeutic agent for the treatment of certain diseases.

Properties

IUPAC Name

1-methyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-8-10-14(11-9-13)17-20-16(24-21-17)12-22(2)18(23)19-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUBQCKAPBUWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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